Methyl 4-(2-amino-3-cyano-5,6-dimethyl-4-pyridyl)benzoate
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Overview
Description
Methyl 4-(2-amino-3-cyano-5,6-dimethyl-4-pyridyl)benzoate is a complex organic compound that belongs to the class of cyanoacetamide derivatives. These compounds are known for their diverse biological activities and are widely used in the synthesis of various heterocyclic compounds. The presence of both cyano and ester functional groups in the molecule makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-amino-3-cyano-5,6-dimethyl-4-pyridyl)benzoate typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by overnight stirring at room temperature .
Industrial Production Methods
In industrial settings, the synthesis of cyanoacetamide derivatives like this compound often employs solvent-free reactions to minimize waste and improve efficiency. The use of catalysts such as Zn(NO3)2 and C2H5ONa in anhydrous ethanol has also been reported for the synthesis of similar compounds .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-amino-3-cyano-5,6-dimethyl-4-pyridyl)benzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The active hydrogen on the cyanoacetamide moiety can participate in various substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure high yields and selectivity .
Major Products
The major products formed from these reactions include various heterocyclic compounds, which are of significant interest in medicinal chemistry due to their potential biological activities .
Scientific Research Applications
Methyl 4-(2-amino-3-cyano-5,6-dimethyl-4-pyridyl)benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-(2-amino-3-cyano-5,6-dimethyl-4-pyridyl)benzoate involves its interaction with various molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to form carboxylic acids. These reactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyanoacetamide derivatives such as:
Uniqueness
Methyl 4-(2-amino-3-cyano-5,6-dimethyl-4-pyridyl)benzoate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. The presence of both cyano and ester functional groups allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C16H15N3O2 |
---|---|
Molecular Weight |
281.31 g/mol |
IUPAC Name |
methyl 4-(2-amino-3-cyano-5,6-dimethylpyridin-4-yl)benzoate |
InChI |
InChI=1S/C16H15N3O2/c1-9-10(2)19-15(18)13(8-17)14(9)11-4-6-12(7-5-11)16(20)21-3/h4-7H,1-3H3,(H2,18,19) |
InChI Key |
AAMOWAPVOCQTFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C(=C1C2=CC=C(C=C2)C(=O)OC)C#N)N)C |
Origin of Product |
United States |
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